molecular formula C15H23N3O B7920683 (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-propionamide

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-propionamide

Cat. No.: B7920683
M. Wt: 261.36 g/mol
InChI Key: HMLKGIKFZLVCOL-NBFOIZRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-propionamide is a chiral organic compound with the molecular formula C16H25N3O . This chemical building block features a specific stereochemical configuration, which is often critical for its interaction with biological targets. Compounds with this core structure are of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. While the specific biological profile of this exact compound is not fully detailed in public literature, its structural features are closely related to a class of compounds investigated as potent and selective Monoamine Oxidase B (MAO-B) inhibitors . MAO-B is a major target for alleviating the symptoms of Parkinson's disease, and selective inhibitors are sought to improve dopamine concentration in the brain with a favorable safety profile . The pyrrolidine and propionamide motifs present in this compound are common pharmacophores found in active pharmaceutical ingredients and investigational drugs. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

(2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-12(16)15(19)17-9-14-7-8-18(11-14)10-13-5-3-2-4-6-13/h2-6,12,14H,7-11,16H2,1H3,(H,17,19)/t12-,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLKGIKFZLVCOL-NBFOIZRFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1CCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Intermediate Synthesis

The pyrrolidine core is synthesized through a cyclization reaction involving γ-aminobutyraldehyde diethyl acetal. Under acidic conditions (e.g., HCl in ethanol), the acetal undergoes hydrolysis and intramolecular cyclization to form pyrrolidine-3-carbaldehyde. Subsequent reduction with sodium borohydride yields pyrrolidin-3-ylmethanol.

Key Reaction Parameters :

StepReagents/ConditionsYield
CyclizationHCl, ethanol, reflux78%
ReductionNaBH4, THF, 0°C → RT85%

N-Benzylation of Pyrrolidine

The pyrrolidine nitrogen is benzylated using benzyl bromide in the presence of a base such as potassium carbonate. Solvent selection (e.g., DMF or acetonitrile) impacts reaction efficiency:

Yield : 92%.

Amide Bond Formation

The final step couples the benzylated pyrrolidine with (S)-2-aminopropionic acid. Activation of the carboxylic acid group is critical for successful coupling:

Method A: HATU-Mediated Coupling

  • Reagents : HATU, DIPEA (N,N-Diisopropylethylamine), DMF.

  • Conditions : 0°C → RT, 24 hours.

  • Yield : 88%.

Method B: EDCI/HOBt System

  • Reagents : EDCI, HOBt (Hydroxybenzotriazole), DCM.

  • Conditions : RT, 18 hours.

  • Yield : 75%.

Comparative Analysis :

ParameterHATU MethodEDCI Method
Reaction Time24 hours18 hours
Yield88%75%
CostHighModerate
Purification EaseRequires HPLCColumn Chromatography

Stereochemical Control and Purification

Enantiomeric purity is maintained through chiral starting materials and selective crystallization. The (S)-configuration of alanine ensures retention of stereochemistry during coupling. Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >99% enantiomeric excess.

Purification Protocol :

  • Column : XBridge BEH C18, 5 µm, 10 × 250 mm.

  • Mobile Phase : 20% → 80% acetonitrile in water (0.1% TFA).

  • Flow Rate : 4 mL/min.

  • Retention Time : 14.2 minutes.

Challenges and Mitigation Strategies

  • Epimerization Risk :

    • Cause : Basic conditions during coupling may racemize the amino acid.

    • Solution : Use low temperatures (0–5°C) and minimize reaction time.

  • Byproduct Formation :

    • Cause : Over-benzylation or dimerization.

    • Solution : Stoichiometric control of benzyl bromide (1.2 equiv) and inert atmosphere .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-propionamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to therapeutic effects in the treatment of psychiatric disorders . The compound may also affect various signaling pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Physicochemical Properties

Compound Name Substituents on Pyrrolidine/Nitrogen Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 1-Benzyl, 3-[(propionamide)methyl] Likely C₁₆H₂₄N₃O ~286.4 (estimated) Aromatic benzyl enhances lipophilicity
(S)-2-Amino-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide 1-Methyl, 3-[(propionamide)methyl] C₉H₁₉N₃O 185.27 Reduced steric bulk; higher solubility
(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide N-(3-Fluorobenzyl) C₁₁H₁₄FN₃O 235.25 Fluorine increases polarity and stability
(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)-propionamide N-Methyl, N-(3-nitrobenzyl) C₁₁H₁₅N₃O₃ 237.26 Nitro group enhances electron withdrawal
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide N-Methyl, N-(2-fluorobenzyl) C₁₁H₁₅FN₂O 222.25 Ortho-fluoro affects conformational flexibility
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-propionamide 1-Benzyl (pyrrolidin-2-yl), N-Ethyl C₁₈H₂₈N₃O 302.4 (estimated) Ethyl group increases lipophilicity

Structure-Activity Relationships (SAR)

  • Pyrrolidine Substitution : 1-Benzyl (target) vs. 1-methyl () alters steric bulk and lipophilicity, impacting receptor binding and solubility.
  • Aromatic Modifications : Fluorine () or nitro () groups on the benzyl ring modulate electronic effects and metabolic pathways.

Biological Activity

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-propionamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine moiety, which is significant in various biological activities. The presence of the benzyl group enhances lipophilicity, potentially improving the compound's ability to cross biological membranes.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine, including (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-propionamide, exhibit notable antimicrobial properties. In vitro tests have demonstrated its efficacy against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values for the compound range from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Other studies have shown that similar pyrrolidine derivatives exhibited MIC values against Bacillus mycoides and Candida albicans, highlighting a broad spectrum of antimicrobial activity .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundBacterial StrainMIC (mg/mL)
(S)-2-Amino-N-(1-benzyl...)Staphylococcus aureus0.0039
(S)-2-Amino-N-(1-benzyl...)Escherichia coli0.025
Pyrrolidine derivative 12aBacillus mycoides0.0048
Pyrrolidine derivative 15Candida albicans0.039

2. Neuropharmacological Activity

The compound has been explored for its potential effects on neurodegenerative diseases. In silico studies suggest that it may interact with key proteins involved in neurodegeneration, such as α-synuclein and tau proteins .

  • Molecular docking studies indicate that the compound may inhibit the aggregation of these proteins, which is crucial in conditions like Alzheimer's disease .
  • Additionally, it has been shown to modulate glutamate receptors, which are vital in synaptic transmission and plasticity.

The mechanisms through which (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-propionamide exerts its effects involve:

  • Antimicrobial Mechanism : The compound likely disrupts bacterial cell membranes or inhibits critical metabolic pathways, leading to cell death.
  • Neuropharmacological Mechanism : It may act as an allosteric modulator at glutamate receptors or interfere with protein aggregation pathways associated with neurodegenerative diseases.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various experimental settings:

  • A study involving the treatment of bacterial infections demonstrated that administration of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-propionamide significantly reduced bacterial load in infected models .
  • Another investigation into its neuroprotective effects revealed that it could enhance neuronal survival in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative disorders .

Q & A

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Key issues include maintaining stereochemical integrity and minimizing side reactions (e.g., racemization). Optimize temperature-sensitive steps using flow chemistry for precise control. Replace piperidine with immobilized catalysts to simplify purification . Pilot studies under inert atmospheres (N2/Ar) can prevent oxidation of sensitive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.